molecular formula C16H26O5 B14729451 5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid CAS No. 6337-64-0

5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid

Katalognummer: B14729451
CAS-Nummer: 6337-64-0
Molekulargewicht: 298.37 g/mol
InChI-Schlüssel: BUOCRTBVVCIDHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid is an organic compound with the molecular formula C₁₆H₂₆O₅ It is characterized by a cyclohexyl ring substituted with a carboxybutyl group and a pentanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid typically involves the following steps:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Carboxybutyl Group: The carboxybutyl group can be introduced via a Grignard reaction, where a Grignard reagent reacts with a suitable electrophile.

    Formation of the Pentanoic Acid Moiety: The pentanoic acid moiety can be synthesized through a series of oxidation and reduction reactions, starting from a suitable precursor such as a pentanol derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Hydroxide ions (OH⁻), alkoxide ions (RO⁻).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylcarboxylic Acid: Similar in structure but lacks the pentanoic acid moiety.

    Pentanoic Acid Derivatives: Compounds with a pentanoic acid backbone but different substituents on the cyclohexyl ring.

Uniqueness

5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid is unique due to the presence of both a cyclohexyl ring and a pentanoic acid moiety, which imparts distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

6337-64-0

Molekularformel

C16H26O5

Molekulargewicht

298.37 g/mol

IUPAC-Name

5-[4-(4-carboxybutyl)cyclohexyl]-5-oxopentanoic acid

InChI

InChI=1S/C16H26O5/c17-14(5-3-7-16(20)21)13-10-8-12(9-11-13)4-1-2-6-15(18)19/h12-13H,1-11H2,(H,18,19)(H,20,21)

InChI-Schlüssel

BUOCRTBVVCIDHR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1CCCCC(=O)O)C(=O)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.